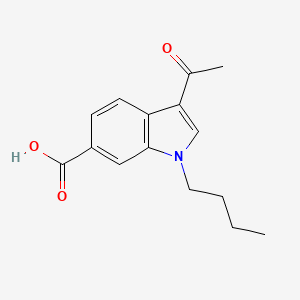![molecular formula C13H8Cl2N2O6 B8761331 4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol is an organic compound with the molecular formula C13H10Cl2O2. It is known for its unique structure, which includes two chlorinated phenolic rings connected by a methylene bridge. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol can be synthesized through a multi-step process involving the chlorination and nitration of phenolic compounds. The general synthetic route includes:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 5-chlorophenol.
Nitration: The chlorinated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-hydroxy-3-nitrophenol.
Condensation: Finally, two molecules of 5-chloro-2-hydroxy-3-nitrophenol are condensed with formaldehyde under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination and Nitration: Large quantities of phenol are chlorinated and nitrated in industrial reactors.
Continuous Condensation: The condensation reaction is carried out in continuous flow reactors to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of phenolic derivatives.
Aplicaciones Científicas De Investigación
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to antimicrobial effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxy-5-chlorophenyl)methane
- Bis(5-chloro-2-hydroxyphenyl)methane
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
Uniqueness
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol is unique due to its dual chlorinated and nitrated phenolic rings, which impart distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C13H8Cl2N2O6 |
|---|---|
Peso molecular |
359.11 g/mol |
Nombre IUPAC |
4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O6/c14-8-2-6(12(18)10(4-8)16(20)21)1-7-3-9(15)5-11(13(7)19)17(22)23/h2-5,18-19H,1H2 |
Clave InChI |
ANQYSXNIMYNRQC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


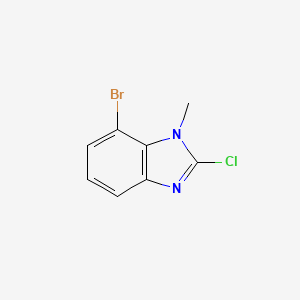


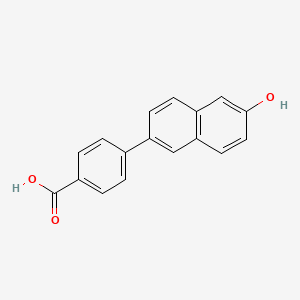



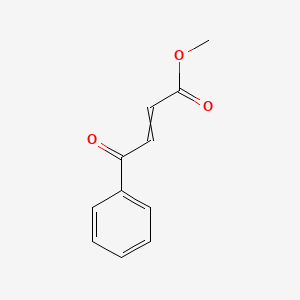
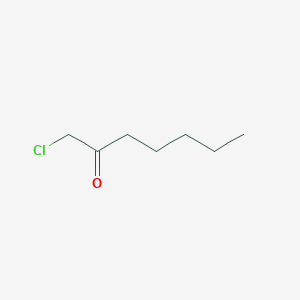
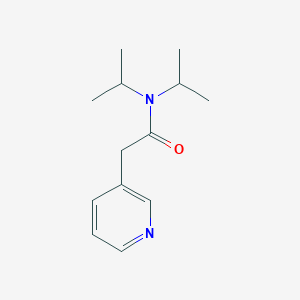

![[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
